molecular formula C11H21NO3 B2730227 tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate CAS No. 156591-79-6

tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate

Cat. No.: B2730227
CAS No.: 156591-79-6
M. Wt: 215.293
InChI Key: KUADEIPKYZMRBG-UHFFFAOYSA-N
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Description

tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate: is an organic compound with the chemical formula C11H21NO3This compound is commonly used as a building block in organic synthesis, particularly in the synthesis of amino acids and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate can be synthesized through the reaction of N-tert-butylcarbamate with 2-oxoethyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The compound can be selectively deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions[5][5].

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2-mercaptoethyl)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Comparison: tert-Butyl N-tert-butyl-N-(2-oxoethyl)carbamate is unique due to the presence of two tert-butyl groups, which provide enhanced steric protection compared to similar compounds. This makes it particularly useful in synthetic chemistry where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h8H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUADEIPKYZMRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To N-tert-butoxycarbonyl-N-tert-butylethanolamine (7.24 g), triethylamine (13.5 g) and methylene chloride (150 ml) in 500 ml round bottom flask, a solution dissolved sulfur trioxide-pyridine complex (15.9 g) into 150 ml of DMSO was added at a time under cooling with ice and stirring. After stirring for 10 minutes at room temperature, the reaction mixture was poured into 1 liter of saturated saline solution. After the methylene chloride layer was separated, the aqueous layer was extracted with ether and all of the organic layers were combined, which was dried over anhydrous sodium sulfate and then concentrated. The residue was purified by means of silica gel chromatography (chloroform: ethanol=20:1) to obtain 6.80 g of aimed product as a faintly yellow oily product. Yield: 94.8%
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated saline solution
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
94.8%

Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride (1M in toluene, 3.7 mL, 3.7 mmol) was added to a stirred, cooled (−78° C.) solution of N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester (Description 158, 900 mg, 3.7 mmol) in toluene (5 mL) and the mixture was stirred at −78° C. for 3 hours. Hydrochloric acid (1M, 5 mL) was added and the mixture was allowed to warm to room temperature. The mixture was extracted with ethyl acetate (2×40 mL) and the combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless oil (688 mg, 86%). 1H NMR (400 MHz, CDCl3) δ 1.39 (9H, s), 1.45 (9H, s), 4.01 (2H, s), and 9.54 (1H, s).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
N-[(1,1-dimethylethoxy)carbonyl]-N-(1,1-dimethylethyl)glycine methyl ester
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
86%

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